5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole
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Description
5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.28 g/mol. The purity is usually 95%.
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Biological Activity
5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
The compound has the following chemical characteristics:
- Molecular Formula : C13H16ClN3O3
- Molecular Weight : 297.74 g/mol
- IUPAC Name : 5-(azetidin-3-yl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole hydrochloride .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit broad-spectrum antimicrobial properties. Research indicates that derivatives of oxadiazoles demonstrate significant activity against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
In a study by Dhumal et al. (2016), oxadiazole derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium bovis BCG. The most active compounds showed strong inhibitory effects both in active and dormant states .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also been explored extensively. For instance, certain oxadiazole compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Modulation of apoptotic pathways
These findings suggest that this compound may hold promise as a lead compound for developing anticancer agents .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest possible pathways:
- Enzyme Inhibition : Some oxadiazole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid metabolism. For example, inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI) has been proposed as a mechanism for antibacterial activity .
- Receptor Interaction : The compound may interact with specific cellular receptors or pathways that regulate cell growth and survival, particularly in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on the synthesis of various oxadiazole derivatives revealed that compounds with longer alkyl chains exhibited enhanced antimicrobial activity against resistant strains of Mycobacterium tuberculosis. The most effective compound demonstrated a minimum inhibitory concentration (MIC) ranging from 4 to 8 µM .
Case Study 2: Anticancer Potential
Research investigating the cytotoxic effects of oxadiazole derivatives on human cancer cell lines indicated that certain modifications to the oxadiazole ring significantly increased potency. For instance, compounds with methoxy substitutions showed improved efficacy in inhibiting tumor growth compared to non-substituted analogs .
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O3/c1-17-10-2-4-11(5-3-10)18-8-12-15-13(19-16-12)9-6-14-7-9/h2-5,9,14H,6-8H2,1H3 |
InChI Key |
KNNSASLOQXTMAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)C3CNC3 |
Origin of Product |
United States |
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